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molecular formula C8H7F2N3 B8508703 1-(2-Azido-1-fluoroethyl)-3-fluorobenzene

1-(2-Azido-1-fluoroethyl)-3-fluorobenzene

Cat. No. B8508703
M. Wt: 183.16 g/mol
InChI Key: ROSHQDFZAFYUHU-UHFFFAOYSA-N
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Patent
US08299100B2

Procedure details

To a solution of 11 (2.3 g, 10.5 mmol) in dry DMSO (15 mL) was added NaN3 (1.0 g, 15.7 mmol). The reaction solution was allowed to stir at 65° C. for 4 h then cooled to room temperature. The reaction mixture was partitioned between EtOAc (300 mL) and H2O (200 mL). The organic layer was washed with H2O (200 mL), brine (200 mL), and dried over Na2SO4. The solvents were removed by rotary evaporation and the crude product was purified by flash column chromatography (EtOAc/hexanes, 1:18-1:9) to yield 12 (1.6 g, 85%) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.40-3.50 (dd, J=3.0, 13.5, 0.5H), 3.50-3.60 (dd, J=3.0, 13.5 Hz, 0.5H), 3.60-3.75 (m, 1H), 5.50-5.60 (dd, J=3.0, 8.0 Hz, 0.5H), 5.65-5.80 (dd, J=3.0, 8.0 Hz, 0.5H), 7.00-7.20 (m, 3H), 7.30-7.50 (m, 1H); 13C NMR (125 MHz, CDCl3) δ 55.9, 56.1, 91.82, 91.84, 93.2, 93.3, 112.78, 112.84, 112.96, 113.03, 116.19, 116.20, 116.36, 116.38, 121.24, 121.27, 121.30, 121.33, 130.7, 130.8, 139.09, 139.15, 139.25, 139.31, 162.1, 164.1; GC-MS calcd for C8H7F2N3 183. found 183.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)[F:4].[N-:12]=[N+:13]=[N-:14].[Na+]>CS(C)=O>[N:12]([CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)[F:4])=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrCC(F)C1=CC(=CC=C1)F
Name
Quantity
1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (300 mL) and H2O (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (EtOAc/hexanes, 1:18-1:9)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(F)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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